Fluorol Yellow 088: A Technical Guide for Researchers
Fluorol Yellow 088: A Technical Guide for Researchers
CAS Number: 81-37-8
Introduction
Fluorol Yellow 088, also known by several synonyms including Solvent Green 4 and 2,8-Dimethylnaphtho[3,2,1-kl]xanthene, is a polyaromatic organic fluorescent dye.[1][2] It is widely utilized in biological and medical research, particularly in plant sciences, for its lipophilic properties and intense yellow-green fluorescence.[] This guide provides an in-depth overview of its technical specifications, applications, and detailed protocols for its use in laboratory settings.
Core Applications
Fluorol Yellow 088 is primarily employed as a lipid-soluble fluorescent stain for the visualization of hydrophobic structures.[][4] Its main applications include:
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Staining of suberin lamellae and cuticular waxes in plant tissues.[][4]
-
Fluorescent labeling of cells and tissues for microscopy.[]
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Imaging and tracking of biological molecules.[]
-
Use in flow cytometry for cell sorting based on fluorescence.[]
-
Fluorescent labeling of lignin nanocapsules for localization studies in plant organs.[5][6]
Technical Data
The following table summarizes the key quantitative data for Fluorol Yellow 088.
| Property | Value | Citations |
| CAS Number | 81-37-8 | [1][2][7] |
| Molecular Formula | C₂₂H₁₆O | [1][2][] |
| Molecular Weight | 296.36 g/mol | [1][2] |
| Purity | ≥95% | [1][2][7] |
| Appearance | Solid | [8] |
| Excitation Wavelength (λex) | 365 nm, 443 nm, 450 nm | [1][4][9] |
| Emission Wavelength (λem) | ≥420 nm, 510 nm, 515 nm | [1][4][9] |
| Storage Temperature | 4°C, protected from light | [2][7] |
Experimental Protocols
Detailed methodologies for the use of Fluorol Yellow 088 in staining plant tissues are provided below. These protocols are essential for achieving high-quality, reproducible results in fluorescence microscopy.
Protocol 1: Staining of Suberin in Plant Seedlings
This protocol is adapted for staining suberin in whole-mount seedlings.[10][11]
Materials:
-
5-day old seedlings
-
Fluorol Yellow 088
-
Lactic acid
-
Aniline blue
-
Glycerol (50%)
-
12-well microtiter plates
-
Featherweight forceps
Procedure:
-
Staining Solution Preparation: Prepare a fresh 0.01% (w/v) solution of Fluorol Yellow 088 in lactic acid.
-
Incubation: Place the seedlings in the staining solution in a 12-well plate and incubate at 70°C for 30 minutes.
-
Rinsing: Rinse the seedlings with water in three separate baths, 5 minutes each.
-
Counter-staining: Incubate the seedlings in 0.5% (w/v) aniline blue in water at room temperature for 30 minutes in the dark.
-
Washing: Wash the samples with water for at least 30 minutes, changing the water every 10 minutes.
-
Mounting: Mount the seedlings on a microscope slide using 50% glycerol.
-
Microscopy: Observe under a wide-field microscope using a standard GFP filter. Samples should be kept in the dark and imaged within 3 hours of preparation to avoid signal leakage.
Protocol 2: Rapid Staining of Suberin in Root Cross-Sections
This protocol offers a faster method for staining suberin lamellae in root sections.[12]
Materials:
-
Root cross-sections
-
Fluorol Yellow 088
-
99.5% Ethanol
-
1.5 ml tubes
Procedure:
-
Staining Solution Preparation: Dissolve Fluorol Yellow 088 to a final concentration of 0.01% (w/v) in 99.5% ethanol at room temperature.
-
Staining: Place the root cross-sections in a 1.5 ml tube and add approximately 200 µl of the staining solution. Incubate at 60°C for 10 minutes.
-
Rinsing: Remove the staining solution and briefly rinse the sections once with distilled water.
-
Washing: Replace the rinse water with fresh distilled water.
-
Microscopy: The sections are now ready for observation under a fluorescence microscope.
Protocol 3: Methanol-Based Staining for Arabidopsis Roots
This method is suitable for fixing and clearing Arabidopsis seedlings prior to staining.[13]
Materials:
-
Arabidopsis seedlings
-
Methanol
-
Fluorol Yellow 088
-
Aniline blue (optional, for counter-staining)
-
Calcofluor White (optional, for cell wall staining)
Procedure:
-
Fixation and Clearing: Fix the seedlings in methanol for at least three days. Ensure the container is sealed to prevent evaporation. Exchange with fresh methanol at least twice.
-
Fluorol Yellow Staining: Transfer the seedlings to a 0.01% solution of Fluorol Yellow 088 in methanol. Stain for at least 1 hour in the dark with gentle agitation.
-
Rinsing: Briefly rinse the seedlings in methanol.
-
(Optional) Counter-staining: For counter-staining, incubate the samples in 0.5% aniline blue in methanol for 1 hour at room temperature in the dark.
-
Mounting and Visualization: Shortly rinse the seedlings in water and mount them for microscopy. Use GFP settings to visualize suberin. For combined staining with Calcofluor White, use a sequential scan mode with a 405 nm laser for Calcofluor White and a 488 nm laser for Fluorol Yellow.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the protocols described above.
Caption: Workflow for Staining Suberin in Seedlings.
Caption: Rapid Workflow for Staining Root Cross-Sections.
Caption: Methanol-Based Workflow for Arabidopsis Roots.
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescent Labeling of Lignin Nanocapsules with Fluorol Yellow 088 | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorescent Labeling of Lignin Nanocapsules with Fluorol Yellow 088 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Fluorol Yellow 088 | 81-37-8 [sigmaaldrich.com]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 10. wp.unil.ch [wp.unil.ch]
- 11. interchim.fr [interchim.fr]
- 12. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.unil.ch [wp.unil.ch]
